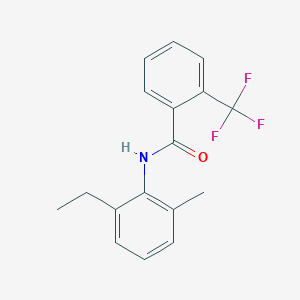
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. It is an important tool in scientific research due to its ability to selectively inhibit Rho GTPases, which play a crucial role in various cellular processes such as cell migration, cell division, and cell signaling.
Mécanisme D'action
EHT 1864 acts as a competitive inhibitor of Rho GTPases by binding to their effector-binding domains. This prevents the interaction of Rho GTPases with downstream effectors, leading to the inhibition of their activity. EHT 1864 has been shown to selectively inhibit RhoA, Rac1, and Cdc42, while having little effect on other Rho family GTPases.
Biochemical and Physiological Effects
EHT 1864 has been shown to have various biochemical and physiological effects. It inhibits cell migration and invasion by disrupting actin cytoskeleton dynamics. It also inhibits cell division by disrupting the formation of the mitotic spindle. EHT 1864 has been shown to have anti-inflammatory effects by inhibiting the migration and activation of immune cells. It has also been shown to have neuroprotective effects by promoting neuronal survival and inhibiting neuronal apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
EHT 1864 is a valuable tool in scientific research due to its ability to selectively inhibit Rho GTPases. It has been shown to be effective in various cell types and experimental models. However, there are some limitations to its use. EHT 1864 can be cytotoxic at high concentrations, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are many future directions for the use of EHT 1864 in scientific research. It can be used to study the role of Rho GTPases in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It can also be used to develop new therapeutic strategies targeting Rho GTPases. Further studies are needed to optimize the use of EHT 1864 in experimental models and to develop more potent and selective inhibitors of Rho GTPases.
Méthodes De Synthèse
The synthesis of EHT 1864 involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with 2-ethyl-6-methylphenylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the amine intermediate, which is further reacted with trifluoromethylphenyl isocyanate to yield EHT 1864.
Applications De Recherche Scientifique
EHT 1864 is widely used in scientific research to study the role of Rho GTPases in various cellular processes. It has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are key regulators of actin cytoskeleton dynamics, cell migration, and cell division. EHT 1864 has been used to study the role of Rho GTPases in cancer metastasis, neuronal development, and immune cell function.
Propriétés
Nom du produit |
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide |
|---|---|
Formule moléculaire |
C17H16F3NO |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H16F3NO/c1-3-12-8-6-7-11(2)15(12)21-16(22)13-9-4-5-10-14(13)17(18,19)20/h4-10H,3H2,1-2H3,(H,21,22) |
Clé InChI |
OMWHNBGADCFICR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2C(F)(F)F)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















